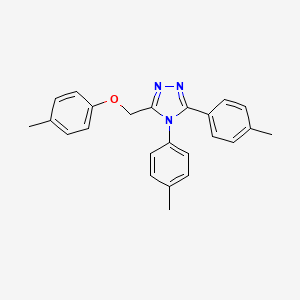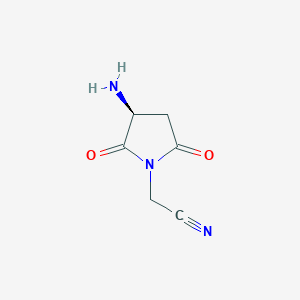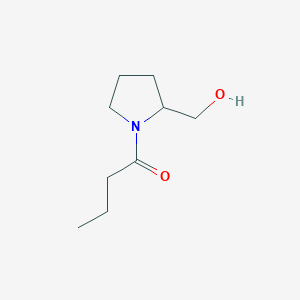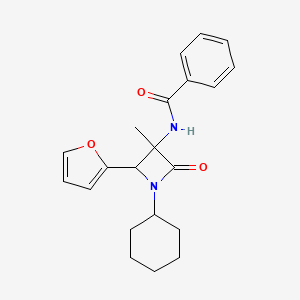![molecular formula C63H63CuP3 B12888394 Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
Copper tris[tris(2-methylphenyl)phosphine]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper tris[tris(2-methylphenyl)phosphine]- is a coordination compound with the molecular formula C63H63CuP3. It is a complex of copper with tris(2-methylphenyl)phosphine ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Copper tris[tris(2-methylphenyl)phosphine]- can be synthesized through the reaction of copper(I) chloride with tris(2-methylphenyl)phosphine in an inert atmosphere. The reaction typically involves the following steps:
- Dissolving copper(I) chloride in a suitable solvent such as dichloromethane.
- Adding tris(2-methylphenyl)phosphine to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for copper tris[tris(2-methylphenyl)phosphine]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Copper tris[tris(2-methylphenyl)phosphine]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligand structures.
Reduction: Reduced copper complexes or elemental copper.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Copper tris[tris(2-methylphenyl)phosphine]- has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industrial Chemistry: It is used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of copper tris[tris(2-methylphenyl)phosphine]- involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center acts as a catalytic site, while the phosphine ligands stabilize the complex and enhance its reactivity. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes.
類似化合物との比較
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Another phosphine ligand with similar coordination properties.
Tris(2,4,6-trimethylphenyl)phosphine: A phosphine ligand with bulkier substituents, leading to different steric effects.
Bis(triphenylphosphine)copper(I) chloride: A copper complex with triphenylphosphine ligands, used in similar catalytic applications.
Uniqueness
Copper tris[tris(2-methylphenyl)phosphine]- is unique due to the specific electronic and steric properties imparted by the tris(2-methylphenyl)phosphine ligands. These properties enhance its catalytic activity and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research.
特性
分子式 |
C63H63CuP3 |
|---|---|
分子量 |
976.6 g/mol |
IUPAC名 |
copper;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/3C21H21P.Cu/c3*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h3*4-15H,1-3H3; |
InChIキー |
PDLLZNLBNHZSPX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


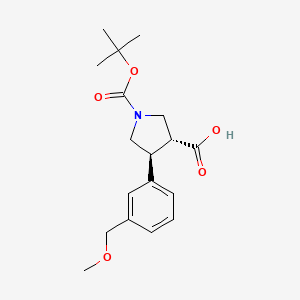
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
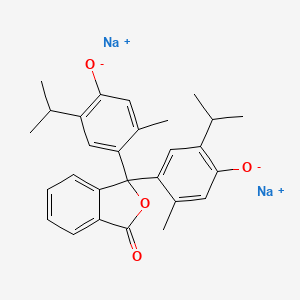
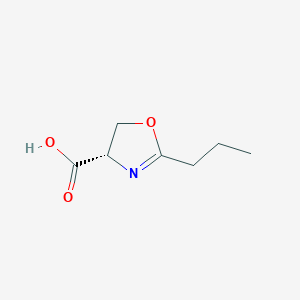
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)

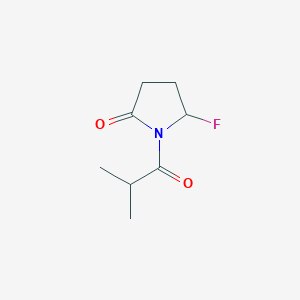
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
